molecular formula C10H16N2O2 B2625243 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid CAS No. 957513-81-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid

Cat. No.: B2625243
CAS No.: 957513-81-4
M. Wt: 196.25
InChI Key: PQVPFTNOPVBDTO-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with methyl groups at positions 3 and 5, and a butanoic acid moiety at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable butanoic acid derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of nitrification in soil by targeting the ammonia monooxygenase enzyme .

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)succinic acid: Another pyrazole derivative with a succinic acid moiety.

    3,5-dimethyl-1H-pyrazole-1-carboxylic acid: A related compound with a carboxylic acid group at position 1.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylbutanoic acid is a pyrazole derivative characterized by its unique structure, which includes a pyrazole ring and a butanoic acid moiety. This compound has attracted attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 957513-81-4

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3,5-dimethylpyrazole with a suitable butanoic acid derivative in the presence of a catalyst like glacial acetic acid .

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

Studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from the pyrazole nucleus have shown significant inhibition of inflammation in models such as carrageenan-induced paw edema. In a comparative study, certain derivatives exhibited up to 84.2% inhibition compared to standard drugs like diclofenac .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. For example, studies involving derivatives of pyrazole showed promising activity against E. coli and S. aureus. The presence of specific functional groups was found to enhance antimicrobial efficacy .

Anticancer Activity

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of specific signaling pathways .

The biological effects of this compound are likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It may interact with specific receptors that regulate cellular responses in inflammation and cancer.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryExhibited ≥84.2% inhibition in paw edema model compared to diclofenac
AntimicrobialActive against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth

Case Studies

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using a carrageenan-induced edema model. The results showed that certain compounds significantly reduced swelling compared to standard anti-inflammatory drugs .
  • Antimicrobial Evaluation : A group of novel pyrazole derivatives were screened against several bacterial strains, revealing that modifications in the chemical structure enhanced their antimicrobial properties significantly .
  • Cytotoxicity Assay : In vitro studies demonstrated that some pyrazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)12-8(4)5-7(3)11-12/h5-6,9H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVPFTNOPVBDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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